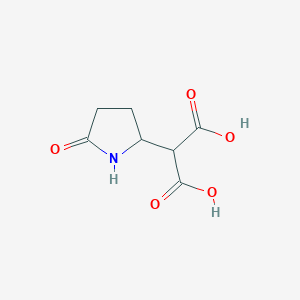

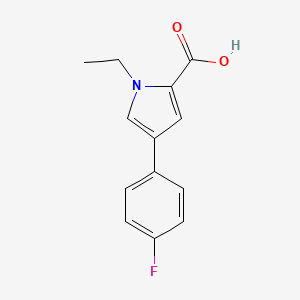

![molecular formula C24H28N4O6 B2727688 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1216678-62-4](/img/structure/B2727688.png)

2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of cinnamic acid, which is an aromatic fatty acid composed of a phenyl ring substituted with an acrylic acid group . Cinnamic acid and its derivatives have attracted much attention due to their antioxidant, anti-inflammatory, and antimicrobial activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, have been prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

Compounds similar to the one you've inquired about have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by V. P. Gilava et al. (2020) synthesized a series of compounds, including triazolopyrimidines, and evaluated them for antimicrobial activity and antioxidant activity. These compounds were characterized using various spectroscopic techniques, indicating the potential of such molecules in the development of new antimicrobial agents with additional antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020).

Anti-Inflammatory and Ulcerogenicity Evaluation

Another study focused on the synthesis of novel carboxamides, including triazole derivatives, and evaluated their anti-inflammatory activity. M. Abdel‐Aziz et al. (2014) synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides and tested them for anti-inflammatory activity and ulcerogenicity. These compounds showed significant anti-inflammatory activity, suggesting their potential as leads for developing new anti-inflammatory drugs with reduced ulcerogenic risks (Abdel‐Aziz et al., 2014).

Synthesis of Imidazole Spiro Compounds

Research on the synthesis of imidazole spiro compounds from pyrrole-diones and phenylurea has been conducted, indicating the versatility of such compounds in creating complex molecular structures with potential biological activities. Aleksei Yu. Dubovtsev et al. (2016) explored the reactions of alkoxycarbonyl-substituted pyrrole-diones with phenylurea to form compounds that cyclize to produce triazaspiro[4.4]-non-ene-triones, highlighting the chemical diversity and synthetic applications of these molecules (Dubovtsev et al., 2016).

Application in Synthesis of Macrolides

The potential application of related compounds in the synthesis of macrolides has been demonstrated. H. Wasserman et al. (1981) reported on the use of oxazoles as precursors for activated carboxylic acids, leading to the synthesis of macrolides such as recifeiolide and curvularin. This work underscores the importance of such compounds in the synthesis of complex molecules with potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-containing compounds have been shown to effectively inhibit their targets, leading to various biological effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating that they may affect multiple pathways .

Result of Action

The molecular and cellular effects of 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-containing compounds have demonstrated notable anti-cancer effects, indicating potential cellular impacts .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O6/c1-31-17-7-5-15(6-8-17)20-22(29)27-24(26-20)9-11-28(12-10-24)23(30)25-16-13-18(32-2)21(34-4)19(14-16)33-3/h5-8,13-14H,9-12H2,1-4H3,(H,25,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDSOJJBCRXIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

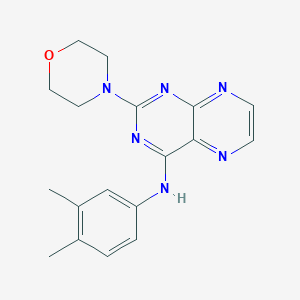

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)

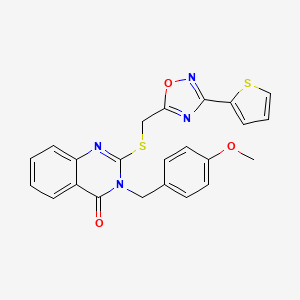

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2727622.png)

![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2727625.png)

![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2727627.png)